molecular formula C8H12F3NO B12992622 1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one

1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one

Cat. No.: B12992622
M. Wt: 195.18 g/mol
InChI Key: BKNFRFGKUBBQME-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one is a fluorinated organic compound with the molecular formula C8H12F3NO. This compound is characterized by the presence of trifluoromethyl and isopropylamino groups, which impart unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The isopropylamino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The compound’s reactivity is influenced by the electron-withdrawing effect of the trifluoromethyl group, which affects its interaction with nucleophiles and electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-4-(isopropylamino)pent-3-EN-2-one is unique due to the presence of both trifluoromethyl and isopropylamino groups, which impart distinct chemical properties and reactivity. The combination of these groups makes it a valuable compound in various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme interactions .

Properties

Molecular Formula

C8H12F3NO

Molecular Weight

195.18 g/mol

IUPAC Name

(E)-1,1,1-trifluoro-4-(propan-2-ylamino)pent-3-en-2-one

InChI

InChI=1S/C8H12F3NO/c1-5(2)12-6(3)4-7(13)8(9,10)11/h4-5,12H,1-3H3/b6-4+

InChI Key

BKNFRFGKUBBQME-GQCTYLIASA-N

Isomeric SMILES

CC(C)N/C(=C/C(=O)C(F)(F)F)/C

Canonical SMILES

CC(C)NC(=CC(=O)C(F)(F)F)C

Origin of Product

United States

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